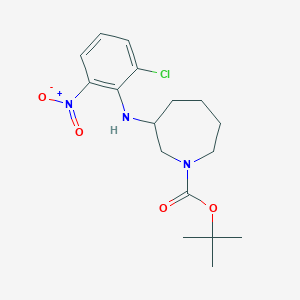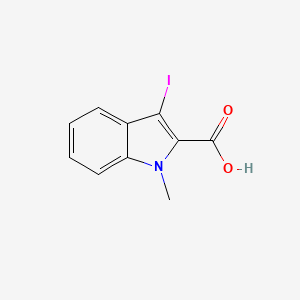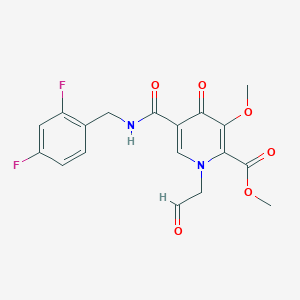
Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dihydropyridine ring, a methoxy group, and a difluorobenzyl moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-((2,4-Difluorbenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridin-2-carboxylat umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Dihydropyridinrings, gefolgt von der Einführung der Methoxy- und Difluorbenzyl-Gruppen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die Stabilität von Zwischenverbindungen zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Herstellung dieser Verbindung unter kontrollierten Bedingungen großtechnische Batchreaktionen umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Qualitätskontrollmaßnahmen wie Chromatographie und Spektroskopie werden eingesetzt, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-5-((2,4-Difluorbenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridin-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften verändern können.
Reduktion: Reduktionsreaktionen können die Verbindung in stärker reduzierte Formen umwandeln, was sich möglicherweise auf ihre Reaktivität auswirkt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Derivaten mit höherer Oxidationsstufe führen, während die Reduktion zu reduzierteren Formen der Verbindung führen kann. Substitutionsreaktionen können zur Bildung neuer Verbindungen mit verschiedenen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
Methyl-5-((2,4-Difluorbenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridin-2-carboxylat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, wie z. B. ihre Rolle bei der Medikamentenentwicklung und ihre Auswirkungen auf biologische Pfade.
Industrie: Sie wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-((2,4-Difluorbenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridin-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biologische Prozesse beeinflusst werden. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen Kontext und der Anwendung der Verbindung ab.
Wirkmechanismus
The mechanism of action of Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Methyl-5-((2,4-Difluorbenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridin-2-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 2-[(2,4-Difluorbenzyl)amino]-2-oxoethyl 2,5-dichlorbenzoat
- 2-((2,4-Difluorbenzyl)amino)-2-oxoethyl 2,5-difluorbenzoat
- 2-((2,4-Difluorbenzyl)amino)-2-oxoethyl 2-methylbenzoat
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren chemischen Eigenschaften und Anwendungen unterscheiden.
Schlussfolgerung
Methyl-5-((2,4-Difluorbenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridin-2-carboxylat ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen Bereichen. Ihre einzigartige chemische Struktur und Reaktivität machen sie zu einem wertvollen Werkzeug in Forschung und Industrie, und laufende Studien untersuchen weiterhin ihre gesamte Bandbreite an Anwendungen und Wirkmechanismen.
Eigenschaften
Molekularformel |
C18H16F2N2O6 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-3-methoxy-4-oxo-1-(2-oxoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C18H16F2N2O6/c1-27-16-14(18(26)28-2)22(5-6-23)9-12(15(16)24)17(25)21-8-10-3-4-11(19)7-13(10)20/h3-4,6-7,9H,5,8H2,1-2H3,(H,21,25) |
InChI-Schlüssel |
WWHLFKYABPHRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N(C=C(C1=O)C(=O)NCC2=C(C=C(C=C2)F)F)CC=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


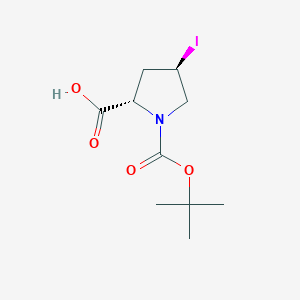
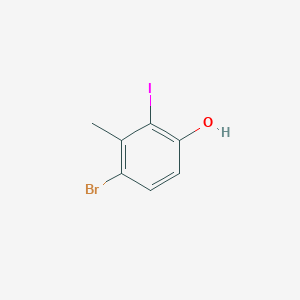


![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)
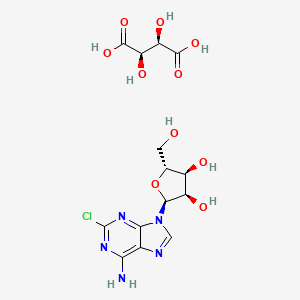

![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)

![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

